Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
Description
Historical Context and Discovery
The historical development of this compound can be traced through the broader evolution of aminopyrazole chemistry, which has been a subject of intense scientific investigation for several decades. The compound, formally identified by its Chemical Abstracts Service registry number 1759-24-6, first appeared in scientific literature as part of systematic efforts to explore the synthetic and biological potential of substituted aminopyrazoles. The molecular formula C9H15N3O2 and molecular weight of 197.23 distinguish this compound within the extensive family of pyrazole derivatives.
Early research into aminopyrazole derivatives demonstrated their significant utility as building blocks for more complex heterocyclic systems. Scientific investigations dating back to the late twentieth century established that 5-aminopyrazoles serve as crucial precursors in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. This foundational understanding provided the groundwork for the subsequent development and characterization of this compound as a distinct chemical entity.
The compound's identification in chemical databases with the MDL number MFCD14609245 reflects its recognition as a unique molecular structure worthy of systematic study. Research efforts have consistently focused on understanding the relationship between structural modifications and biological activity within the aminopyrazole framework, leading to the targeted synthesis and evaluation of compounds like this compound. The specific substitution pattern, featuring an isopropyl group at the nitrogen-1 position and an ethyl ester at the carbon-4 position, represents a deliberate design choice aimed at optimizing both synthetic accessibility and potential biological activity.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its exemplification of key structural principles that govern the reactivity and properties of nitrogen-containing five-membered rings. The pyrazole framework itself represents one of the most extensively studied heterocyclic systems, characterized by its aromatic stability and the presence of two nitrogen atoms that impart distinct electronic properties. The specific substitution pattern in this compound demonstrates sophisticated understanding of structure-activity relationships within this chemical class.
The compound's molecular architecture incorporates several critical structural features that enhance its significance in heterocyclic chemistry. The presence of the amino group at the 5-position introduces electron-donating properties that significantly influence the electronic distribution across the pyrazole ring. This substitution pattern is particularly noteworthy because electron-donating groups at this position have been shown to increase the acidity of the pyrrole-like nitrogen-hydrogen group, thereby modulating the compound's acid-base properties. The isopropyl substituent at the nitrogen-1 position provides steric bulk that influences tautomeric equilibria and affects the compound's overall three-dimensional structure.
Research has demonstrated that pyrazole derivatives exhibit remarkable versatility in their chemical reactivity, serving as platforms for diverse synthetic transformations. The ethyl ester functionality at the carbon-4 position in this compound provides a reactive site for further chemical modifications, including hydrolysis, transesterification, and coupling reactions. This combination of functional groups creates opportunities for accessing more complex molecular architectures through systematic synthetic manipulation.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| 5-Amino group | Electron donation to pyrazole ring | Enhanced nucleophilicity, altered pKa |
| 1-Isopropyl substituent | Steric hindrance at nitrogen | Tautomeric stabilization, lipophilicity |
| 4-Ethyl ester | Electrophilic carbonyl center | Hydrolysis susceptibility, synthetic handle |
| Pyrazole core | Aromatic heterocycle | Stability, hydrogen bonding capacity |
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader aminopyrazole family. Studies have shown that aminopyrazoles exhibit amphoteric properties, functioning as both acids and bases depending on the chemical environment. This dual nature is particularly evident in compounds like this compound, where the basic pyridine-like nitrogen and the acidic pyrrole-like nitrogen-hydrogen group create opportunities for diverse intermolecular interactions.
Scope of Academic Research
The academic research landscape surrounding this compound encompasses multiple interconnected areas of investigation, reflecting the compound's multifaceted potential in modern chemical science. Contemporary research efforts have primarily focused on exploring the compound's biological activities, particularly its potential as an antioxidant and anti-cancer agent. These investigations represent part of a broader scientific initiative to identify novel therapeutic compounds derived from heterocyclic scaffolds with established safety profiles and synthetic accessibility.
Extensive research has demonstrated that 5-aminopyrazole derivatives possess significant biological and pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, analgesic, antiviral, antimicrobial, antifungal, antiglycemic, antiamoebic, and antidepressive properties. Within this context, this compound has emerged as a compound of particular interest due to its specific substitution pattern and the resulting impact on biological activity. Research investigations have systematically evaluated how structural modifications, such as the introduction of different alkyl substituents or changes in ester functionality, influence the compound's therapeutic potential.
Recent academic studies have explored the anti-angiogenic effects of 5-amino pyrazole derivatives, including structural analogs of this compound, using in vivo models such as Ehrlich Ascites Tumor cells. These investigations have revealed that substitution at the nitrogen-terminal position in the pyrazole ring plays a crucial role in determining both antitumor and anti-angiogenic effects. The systematic structure-activity relationship studies conducted in this research area have provided valuable insights into the molecular basis of biological activity within the aminopyrazole family.
The synthetic chemistry aspects of this compound research have focused on developing efficient methods for accessing this compound and its derivatives. Academic investigations have explored various synthetic approaches, including direct functionalization of preformed pyrazole rings and cyclocondensation strategies that build the heterocyclic framework with the desired substitution pattern already in place. These synthetic studies have contributed to a deeper understanding of the factors that govern regioselectivity and yield in aminopyrazole synthesis.
| Research Area | Key Findings | Academic Impact |
|---|---|---|
| Antioxidant Activity | Radical scavenging properties demonstrated | Enhanced understanding of structure-activity relationships |
| Anti-cancer Research | Cell growth inhibitory effects observed | Potential for drug development applications |
| Synthetic Methodology | Efficient synthetic routes established | Improved accessibility for research purposes |
| Structure-Activity Studies | Substituent effects on biological activity characterized | Rational design principles for derivative synthesis |
Contemporary research efforts have also investigated the physicochemical properties of this compound, including its computational chemistry descriptors and drug-likeness parameters. These studies have revealed important information about the compound's topological polar surface area, lipophilicity, and hydrogen bonding capacity, all of which influence its potential for biological applications. The compound's calculated LogP value of 1.2229 suggests favorable properties for membrane permeability while maintaining sufficient aqueous solubility.
Academic research has increasingly focused on understanding the tautomeric behavior of aminopyrazole derivatives, as this phenomenon significantly impacts their chemical and biological properties. Studies have shown that the presence of substituents such as the isopropyl group in this compound can stabilize specific tautomeric forms, thereby influencing the compound's overall reactivity profile. This research has contributed to a more sophisticated understanding of how structural modifications can be used to fine-tune the properties of heterocyclic compounds for specific applications.
Properties
IUPAC Name |
ethyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSRMXPYRMMISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628207 | |
| Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-24-6 | |
| Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazole Formation via Condensation-Cyclization
The pyrazole ring is constructed through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A representative approach involves reacting ethyl 2-(ethoxymethylene)cyanoacetate with isopropylhydrazine in toluene under reflux conditions. This step proceeds via a cyclocondensation mechanism, yielding a 5-aminopyrazole intermediate.
Key Reaction Parameters
Regioselective Iodination at Position 4
To introduce the iodine substituent (if required for downstream coupling reactions), the intermediate undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane at 0–5°C. This step achieves >90% regioselectivity for the 4-position, critical for subsequent functionalization.
Functionalization: Introducing the Isopropyl and Ester Groups
Alkylation for Isopropyl Substitution
The isopropyl group is introduced at position 1 via nucleophilic alkylation. Treating the pyrazole intermediate with isopropyl bromide in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate (K₂CO₃) affords the 1-isopropyl derivative.
Optimization Insights
Esterification of the Carboxyl Group
The ethyl ester is installed via esterification of the carboxylic acid intermediate. Using ethyl chloroacetate in ethanol with catalytic sulfuric acid achieves near-quantitative conversion.
Industrial-Scale Production Techniques
Scalable synthesis requires optimizing throughput and minimizing waste. Continuous flow reactors enable precise control over exothermic steps (e.g., iodination), reducing batch variability.
Industrial Protocol Highlights
- Reactor Type : Tubular flow reactor with in-line IR monitoring.
- Purification : Centrifugal partition chromatography (CPC) replaces traditional column methods, improving recovery rates by 15%.
- Throughput : 5–10 kg/day with ≥98% purity (HPLC).
Comparative Analysis of Methodologies
The table below evaluates three synthetic strategies based on yield, cost, and scalability:
| Method | Starting Materials | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Condensation-Alkylation | Ethyl cyanoacetate, isopropylhydrazine | 78 | 12.50 | High |
| Iodination-Esterification | 5-Amino-4-iodopyrazole | 82 | 18.75 | Moderate |
| Flow Synthesis | Pre-functionalized intermediates | 91 | 9.80 | Very High |
Key Findings
- Flow synthesis offers the best balance of yield and cost but requires significant upfront investment.
- Traditional condensation-alkylation remains viable for small-scale research due to lower technical complexity.
Quality Control and Analytical Characterization
Rigorous characterization ensures batch consistency and structural fidelity.
Spectroscopic Validation
Chemical Reactions Analysis
Diazotization and Amino Group Elimination
The primary amino group (-NH₂) at the 5-position undergoes diazotization, forming a diazonium salt intermediate. This reaction is typically carried out using nitrous acid (HNO₂) in acidic conditions . The diazonium salt can then undergo elimination reactions, such as deamination, to form substituted pyrazole derivatives. For example, elimination of the amino group yields ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, a precursor for agricultural chemicals .
Reaction Conditions
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Diazotization | HNO₂, HCl | 0–5°C | - |
| Elimination | NaNO₂, H₂SO₄ | Aqueous, acidic | Up to 47% |
Hydrolysis of the Ester Group
The ethyl ester group (-COOEt) can be hydrolyzed to a carboxylic acid (-COOH) using strong bases like lithium hydroxide (LiOH) in ethanol or methanol. This reaction is critical for modifying the compound’s solubility and bioavailability .
Reaction Details
-
Mechanism : Nucleophilic attack by OH⁻ on the ester carbonyl, followed by elimination of ethanol .
-
Conditions : Refluxing with LiOH in ethanol/methanol for 2–17 hours .
Table: Hydrolysis Yield and Conditions
| Starting Material | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| Ethyl ester | LiOH | Ethanol | 2.5h | 95% |
Tautomerism and Reactivity
The compound exists in equilibrium between the 3- and 5-aminopyrazole tautomers. The 5-tautomer is more reactive, particularly in cyclization reactions due to enhanced nucleophilicity of the exocyclic amino group . This tautomerism influences its participation in reactions with dielectrophiles (e.g., aldehydes, ketones) to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .
Key Implications
-
Cyclization : The 5-tautomer reacts with dielectrophiles to form condensed rings.
-
Enzyme Inhibition : Tautomerism may modulate interactions with biological targets .
Nucleophilic Substitution
The amino group (-NH₂) can act as a nucleophile, undergoing substitution reactions with electrophiles (e.g., alkyl halides, acyl chlorides). This reactivity is exploited in synthesizing derivatives with enhanced lipophilicity or bioactivity.
Example Reaction
-
Reagent : Alkyl halides (e.g., methyl iodide).
-
Conditions : Basic medium (e.g., triethylamine in ethanol).
Cyclization to Larger Heterocycles
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate participates in cyclization reactions to form pyrazolo[1,5-a]pyrimidines. This occurs via intramolecular nucleophilic attack by the amino group on a dielectrophilic partner (e.g., aldehydes or ketones) . The reaction is influenced by the tautomerism discussed above.
-
Mechanism : Formation of a five-membered ring fused to the pyrazole core.
-
Applications : Potential in medicinal chemistry for targeting kinase enzymes .
Reduction and Oxidation
While not explicitly detailed in the provided sources, pyrazole derivatives generally undergo reduction (e.g., of nitro groups) and oxidation (e.g., of alcohols to ketones). For this compound, the carboxylate group could be reduced to a primary alcohol using reagents like LiAlH₄.
Research Findings and Trends
-
Biological Activity : Pyrazole derivatives often exhibit anti-inflammatory, antimicrobial, and anticancer properties . The isopropyl substituent enhances lipophilicity, potentially improving drug-like properties.
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Synthetic Versatility : The compound serves as a precursor for agricultural chemicals and pharmaceuticals, highlighting its utility in diverse applications .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is explored for its potential as a pharmaceutical intermediate. It has been investigated for various biological activities, particularly:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant inhibitory activity against several cancer cell lines, including lung and gastric cancers. For example, studies have reported IC50 values ranging from 19 to 73 nM against specific cancer cell lines .
- Antimicrobial Activity : The compound has shown promise as a bioactive molecule with antimicrobial properties, making it a candidate for further development in treating infections .
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals. Its structural features allow it to be modified into herbicides or fungicides, contributing to agricultural productivity and pest control strategies.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing novel compounds with desired properties.
Uniqueness
The presence of the isopropyl group in this compound imparts distinct steric and electronic properties compared to similar compounds, influencing both its reactivity and biological activity.
Anticancer Research
A study published in a reputable journal demonstrated that derivatives of this compound exhibited potent anticancer effects against multiple cancer cell lines. The findings suggest that these compounds could be further developed into effective anticancer agents due to their selective activity and low toxicity profiles .
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, supporting its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate with structurally related analogs:
Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Ethyl 5-azido-1H-pyrazole-4-carboxylate () is synthesized via azide substitution, a pathway that could be adapted to produce the target compound through subsequent reduction of the azido group .
- Hydrogen Bonding: The amino and carboxylate groups in the target compound may participate in hydrogen-bonding networks, influencing crystal packing and stability (as per Etter’s formalism in ).
Biological Activity
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 197.2348 g/mol. The compound features a pyrazole ring, characterized by the presence of an ethyl ester at the carboxylic acid position, an isopropyl group at the 1-position, and an amino group at the 5-position. This unique structure contributes to its pharmacological profile and biological activity .
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
This compound also shows anti-inflammatory properties . The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research focusing on its mechanism indicates that it may modulate pathways involved in inflammation, although detailed studies are necessary to elucidate these mechanisms fully .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly dihydroorotate dehydrogenase (DHODH), which is a validated target in malaria treatment. Preliminary findings suggest that this compound may exhibit inhibitory effects on DHODH, offering insights into its potential as an antimalarial agent .
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various pharmacological effects .
Research Findings and Case Studies
A summary of recent studies exploring the biological activity of this compound is presented below:
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives (e.g., isopropylhydrazine) to form pyrazole intermediates. Hydrolysis of the ester group may follow to generate carboxylic acid derivatives . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like NH₂ and COOEt), ¹H/¹³C NMR (to verify substituent positions and isopropyl group integration), and mass spectrometry (to validate molecular weight). Purity is assessed via elemental analysis .
Q. How can researchers optimize purification of this compound after synthesis?
Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) is effective for isolating the target compound. Dry loading with Celite® is recommended to improve separation efficiency. Post-purification, recrystallization from ethanol or methanol enhances crystallinity and purity .
Q. What analytical methods are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (using SHELX or Mercury software) .
- Multinuclear NMR : ¹H NMR identifies the isopropyl group (δ ~1.2–1.4 ppm, doublet) and NH₂ protons (δ ~5–6 ppm, broad). ¹³C NMR confirms the carbonyl (δ ~160–165 ppm) and ester (δ ~60–65 ppm) carbons .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₉H₁₆N₃O₂⁺ requires m/z 210.1237) .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and Mercury aid in studying this compound’s supramolecular interactions?
SHELX refines crystal structures to identify intermolecular interactions (e.g., N–H···O hydrogen bonds between NH₂ and ester groups). Mercury’s Materials Module analyzes packing motifs and void spaces, which are critical for understanding solubility and stability. ORTEP-3 visualizes thermal ellipsoids to assess molecular flexibility .
Q. What computational methods are used to predict the compound’s reactivity or pharmacological activity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens against target proteins (e.g., enzymes involved in inflammation) to hypothesize binding affinities. Pharmacokinetic parameters (logP, bioavailability) are modeled using QSAR software .
Q. How do researchers resolve contradictions in reported toxicity data for pyrazole derivatives?
Discrepancies in safety data (e.g., non-hazardous vs. Category 2 skin irritation ) require:
- Batch-specific testing : Assess impurities via HPLC.
- In vitro assays : Use cell lines (e.g., HaCaT keratinocytes) to evaluate acute toxicity.
- Literature cross-validation : Compare CAS-specific studies and GHS classifications across databases .
Q. What experimental strategies are employed to study hydrogen-bonding patterns in pyrazole crystals?
Graph set analysis (Etter’s rules) categorizes hydrogen-bond motifs (e.g., chains, rings). Temperature-dependent crystallography identifies dynamic interactions, while Hirshfeld surfaces quantify contact contributions (e.g., O···H vs. N···H interactions) .
Q. How is the compound’s stability under varying storage conditions assessed?
Accelerated degradation studies (40°C/75% RH for 6 months) monitor ester hydrolysis via HPLC . Thermal stability is evaluated using TGA-DSC to detect decomposition above 150°C. Photostability is tested under UV light (ICH Q1B guidelines) .
Methodological Guidance
Designing a pharmacological study for anti-inflammatory activity:
- In vivo models : Carrageenan-induced rat paw edema, with indomethacin as a positive control.
- Dose optimization : Start with 10–100 mg/kg (oral administration).
- Ulcerogenicity assessment : Histopathological analysis of gastric mucosa post-treatment .
Addressing synthetic yield variability in cyclocondensation reactions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
